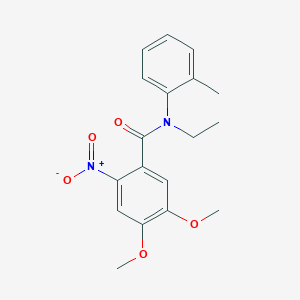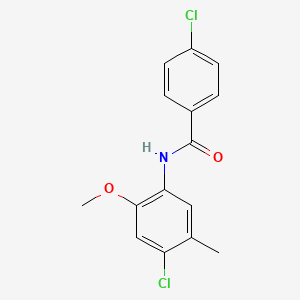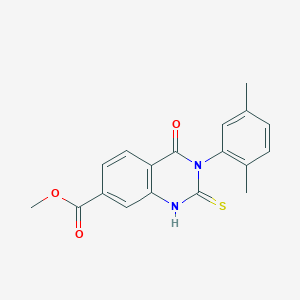
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can induce DNA damage and activate various signaling pathways involved in cell death. 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has also been shown to regulate the expression of genes involved in oxidative stress and inflammation. In addition, 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to cells or animals. However, one limitation of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in combination with other anti-cancer drugs to enhance their efficacy. Furthermore, the role of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in regulating immune responses and its potential use in the treatment of autoimmune diseases warrants further investigation.
Synthesemethoden
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can be synthesized through a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with benzylpiperidine in the presence of a reducing agent, followed by methylation of the resulting intermediate. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Eigenschaften
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-15-22(24-23-20(17)9-6-10-21(23)26-2)25-13-11-19(12-14-25)16-18-7-4-3-5-8-18/h3-10,15,19H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHHOVPFWGSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)